Pivalic-d3 Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pivalic-d3 Acid, also known as 2,2-Dimethylpropanoic-d3 Acid, is a deuterated form of pivalic acid. It is a carboxylic acid with the molecular formula (CD3)3CCO2H. This compound is often used in scientific research due to its unique properties, including its stability and resistance to hydrolysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pivalic-d3 Acid can be synthesized through the hydrocarboxylation of isobutene via the Koch reaction. The reaction involves isobutene, carbon monoxide, and water in the presence of an acid catalyst such as hydrogen fluoride . Another method involves the oxidation of pinacolone with chromic acid . Additionally, the Grignard reagent formed from tert-butyl chloride can be carbonated to yield pivalic acid, which can then be deuterated to produce this compound .
Industrial Production Methods
On an industrial scale, this compound is produced by the aldol condensation of isobutyraldehyde and formaldehyde under acidic conditions to generate pivalaldehyde, which is then oxidized to form pivalic acid . The deuteration process involves replacing the hydrogen atoms with deuterium, typically using deuterated reagents.
Chemical Reactions Analysis
Types of Reactions
Pivalic-d3 Acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form carbon dioxide and water.
Reduction: It can be reduced to form tert-butyl alcohol.
Substitution: The carboxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride can be used to convert the carboxyl group to an acyl chloride.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: tert-Butyl alcohol.
Substitution: Acyl chloride derivatives.
Scientific Research Applications
Pivalic-d3 Acid is used in various scientific research applications:
Chemistry: It is employed as a co-catalyst in palladium-catalyzed C-H functionalization reactions.
Biology: It is used in the study of metabolic pathways and biosynthesis of branched fatty acids.
Medicine: This compound is used in the synthesis of pharmaceuticals, including semisynthetic penicillins.
Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of Pivalic-d3 Acid involves its role as a co-catalyst in various chemical reactions. It assists in the activation of C-H bonds, facilitating the formation of new carbon-carbon and carbon-nitrogen bonds . The molecular targets include the active sites of catalysts such as palladium and rhodium complexes .
Comparison with Similar Compounds
Pivalic-d3 Acid is similar to other carboxylic acids such as valeric acid, 2-Methylbutanoic acid, and 3-Methylbutanoic acid . its unique properties, such as resistance to hydrolysis and stability, make it distinct. Unlike its non-deuterated counterpart, this compound is used in specialized applications where the presence of deuterium is beneficial, such as in NMR spectroscopy and kinetic isotope effect studies .
Similar Compounds
- Valeric Acid
- 2-Methylbutanoic Acid
- 3-Methylbutanoic Acid
Properties
Molecular Formula |
C5H10O2 |
---|---|
Molecular Weight |
105.15 g/mol |
IUPAC Name |
3,3,3-trideuterio-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C5H10O2/c1-5(2,3)4(6)7/h1-3H3,(H,6,7)/i1D3 |
InChI Key |
IUGYQRQAERSCNH-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C)(C)C(=O)O |
Canonical SMILES |
CC(C)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.